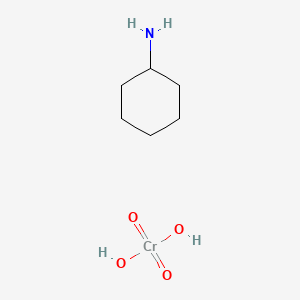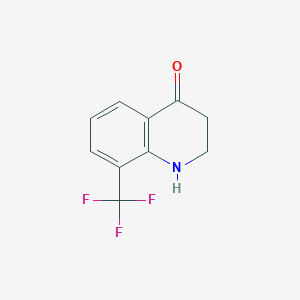![molecular formula C9H10N6O B11886162 4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol CAS No. 595586-23-5](/img/structure/B11886162.png)
4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a suitable aldehyde to form the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield oxides, while substitution reactions could result in various substituted derivatives .
Aplicaciones Científicas De Investigación
4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Industry: Its derivatives are explored for use in various industrial applications, including materials science.
Mecanismo De Acción
The mechanism of action of 4-(4,6-diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The molecular pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential kinase inhibitory properties.
Uniqueness
4-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol is unique due to its specific structure, which allows it to effectively inhibit CDKs. This specificity makes it a valuable compound for targeted cancer therapies, distinguishing it from other similar compounds .
Propiedades
Número CAS |
595586-23-5 |
|---|---|
Fórmula molecular |
C9H10N6O |
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C9H10N6O/c10-7-6-5(3-1-2-4-16)14-15-8(6)13-9(11)12-7/h16H,2,4H2,(H5,10,11,12,13,14,15) |
Clave InChI |
MMENTUOUUSGDOP-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C#CC1=C2C(=NC(=NC2=NN1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)


![8-Methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11886142.png)



